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Introduction

Tanaproget (NSP-989) is a potent and selective, nonsteroidal progesterone receptor (PR)
agonist that has been investigated for its potential therapeutic applications in women's health,
including contraception and the treatment of endometriosis.[1][2] Unlike steroidal progestins,
Tanaproget's nonsteroidal structure offers the potential for a more favorable side-effect profile
due to its reduced interaction with other steroid receptors.[1][3] This technical guide provides a
comprehensive overview of the available early-phase clinical and preclinical data for
Tanaproget, with a focus on its pharmacological properties, mechanism of action, and initial
clinical findings.

Preclinical Pharmacology
In Vitro Studies

Binding Affinity and Potency:

Tanaproget demonstrates high binding affinity and potency for the progesterone receptor. In
vitro studies have shown that Tanaproget binds to PR from various species with a higher
relative affinity than some reference steroidal progestins.[1][3]
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. Reference
Parameter Species Value
Compound(s)
IC50 Human 1.7 nM
Monkey 0.3 nM
Rat 0.5nM
Rabbit 0.5 nM
. Medroxyprogesterone
EC50 (Alkaline
o Human (T47D cells) 0.1 nM acetate (MPA),
Phosphatase Activity) )
Trimegestone (TMG)
EC50 (SRC-1 Mammalian two-
. ) 0.02 nM MPA, TMG
Interaction) hybrid assay

Table 1: In Vitro
Binding Affinity and
Potency of
Tanaproget.[1][2]

Functional Activity:

In T47D human breast cancer cells, Tanaproget induces alkaline phosphatase activity, a
marker of progestational activity, with an EC50 value of 0.1 nM.[1] While its potency is
comparable to potent steroidal progestins like medroxyprogesterone acetate (MPA) and
trimegestone (TMG), its efficacy in this assay was approximately 60% of these compounds.[1]
In a mammalian two-hybrid assay, Tanaproget was shown to promote the interaction between
the steroid receptor co-activator-1 (SRC-1) and the progesterone receptor with an EC50 of 0.02
nM, similar in potency and efficacy to MPA and TMG.[1]

In Vivo Studies
Ovulation Inhibition:
In a rat ovulation inhibition model, orally administered Tanaproget demonstrated full efficacy,

completely inhibiting ovulation at a dose of 0.03 mg/kg.[2] This indicated an approximately 30-
fold greater potency compared to MPA and TMG.[1]
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Endometriosis Model:

In a nude mouse model of endometriosis, Tanaproget was shown to cause a significant
reduction in the size of human endometrial lesions.[2]

Mechanism of Action

Tanaproget exerts its effects as a selective agonist of the progesterone receptor. The binding
of Tanaproget to the PR is thought to induce a conformational change in the receptor, leading
to its dimerization and subsequent translocation to the nucleus. In the nucleus, the
Tanaproget-PR complex binds to progesterone response elements (PRES) on target genes,
modulating their transcription.

One of the key downstream effects of Tanaproget is the inhibition of matrix metalloproteinases
(MMPs), such as MMP-3 and MMP-7.[2] This is achieved by promoting the interaction between
the PR and coactivators like SRC-1.[2] The inhibition of these MMPs is believed to reduce
endometrial tissue invasion and angiogenesis, which are key processes in the pathophysiology
of endometriosis.[2]
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Tanaproget's mechanism of action.
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Early-Phase Clinical Development
Phase | Clinical Trial

A randomized, double-blind, placebo-controlled, ascending single-dose study was conducted in
healthy women to evaluate the pharmacokinetics, pharmacodynamics, and safety of
Tanaproget.[2]

Study Design:

Participants: Healthy women aged 25 to 45 years.

Design: Randomized, double-blind, placebo-controlled, sequential-group, ascending single-
dose.

Dose Cohorts: 0.1, 0.3, 1, 3, 7 (with and without a high-fat meal), and 15 mg.

Treatment: Single oral dose of Tanaproget or placebo.

Pharmacokinetics:

Parameter Value Range
Tmax (Time to Maximum Concentration) ~2 - 3 hours
t1/2 (Elimination Half-life) 12 - 30 hours
Oral Clearance ~70 L/h

Table 2: Pharmacokinetic Parameters of Single-

Dose Tanaproget in Healthy Women.[2]

The pharmacokinetics of Tanaproget were not significantly affected by the administration with
a high-fat meal.[2]

Pharmacodynamics:

All doses of Tanaproget resulted in a decrease in cervical mucus scores, as assessed by a
modified Insler method, indicating a progestational effect on the cervix.[2]
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Safety and Tolerability:

Tanaproget was generally safe and well-tolerated. The most frequently reported treatment-
emergent adverse events were:

» Vaginal bleeding/spotting
e Abdominal cramping
e Vomiting

The incidence of these events was not related to the dose, and most were of mild severity.[2]

Experimental Protocols

In Vitro: Alkaline Phosphatase Activity Assay (T47D
cells)

A detailed protocol for this specific study is not publicly available. However, a general
methodology for such an assay would involve:

o Cell Culture: T47D cells are cultured in appropriate media and conditions.

o Treatment: Cells are treated with varying concentrations of Tanaproget, reference
compounds (e.g., MPA, TMG), and a vehicle control.

 Incubation: Cells are incubated for a specified period to allow for a response.
e Lysis: Cells are lysed to release intracellular components, including alkaline phosphatase.

o Enzyme Assay: A substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate) is
added to the cell lysate.

o Measurement: The product of the enzymatic reaction is measured spectrophotometrically.

o Data Analysis: The EC50 value is calculated by plotting the response against the log of the
compound concentration and fitting the data to a sigmoidal dose-response curve.
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Alkaline Phosphatase Assay Workflow
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Workflow for Alkaline Phosphatase Assay.

In Vivo: Rat Ovulation Inhibition Assay
Specific details of the protocol used for Tanaproget are not available. A representative protocol

would include:

« Animal Model: Use of regularly cycling female rats (e.g., Sprague-Dawley).
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» Dosing: Administration of Tanaproget, vehicle control, and positive controls (e.g., MPA,
TMG) orally for a specified number of days during the estrous cycle.

e Ovulation Assessment: On the morning of expected estrus, the oviducts are examined for
the presence of ova.

» Data Analysis: The percentage of animals in each group in which ovulation is inhibited is
determined.

Conclusion

The early-phase data for Tanaproget suggest that it is a potent and selective nonsteroidal
progesterone receptor agonist with a pharmacokinetic and safety profile that supports its
potential for use in women's health. Preclinical studies demonstrated high potency in vitro and
significant efficacy in animal models of ovulation inhibition and endometriosis. The initial Phase
| clinical trial in healthy women indicated that Tanaproget is well-tolerated and exhibits a
pharmacokinetic profile suitable for once-daily oral administration. Further clinical development,
including Phase Il and 11l trials, would be necessary to fully elucidate its efficacy and safety in
patient populations for its intended indications.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1681920#early-phase-clinical-trial-data-for-
tanaproget]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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